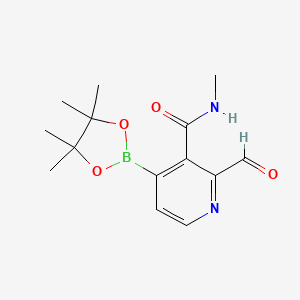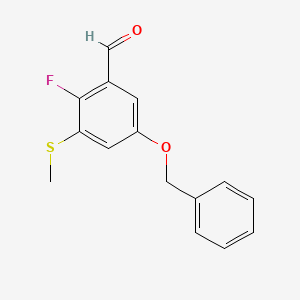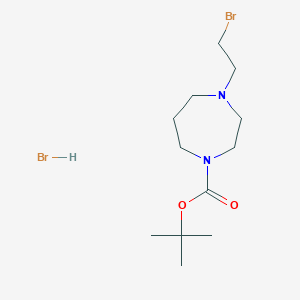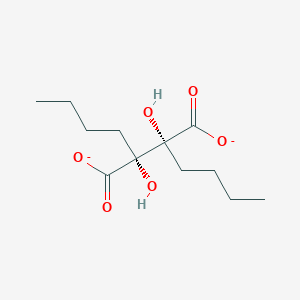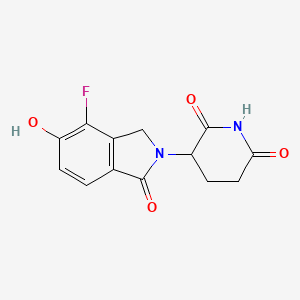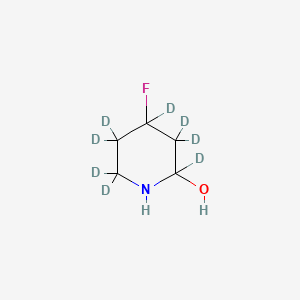
4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol is a fluorinated piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents like cobalt trifluoride (CoF3) at elevated temperatures . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of fluorinated piperidines typically involves multi-step synthesis processes. These processes often start with the preparation of the piperidine ring, followed by selective fluorination at specific positions. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives .
Scientific Research Applications
4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity towards enzymes and receptors . The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
4-fluoropiperidine: Similar in structure but lacks the hydroxyl group.
2-fluoropiperidine: Fluorine atom is positioned differently, affecting its reactivity and biological activity.
4-hydroxy-2-piperidine: Lacks the fluorine atom, resulting in different chemical properties.
Uniqueness
4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol is unique due to the presence of both a fluorine atom and a hydroxyl group. This combination enhances its chemical stability, biological activity, and potential for diverse applications .
Properties
Molecular Formula |
C5H10FNO |
|---|---|
Molecular Weight |
127.19 g/mol |
IUPAC Name |
2,3,3,4,5,5,6,6-octadeuterio-4-fluoropiperidin-2-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-2-7-5(8)3-4/h4-5,7-8H,1-3H2/i1D2,2D2,3D2,4D,5D |
InChI Key |
TXYROQFECWPICH-JVKIUYSHSA-N |
Isomeric SMILES |
[2H]C1(C(NC(C(C1([2H])F)([2H])[2H])([2H])O)([2H])[2H])[2H] |
Canonical SMILES |
C1CNC(CC1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


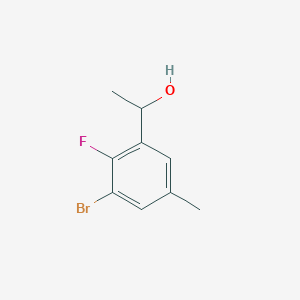

![2-(1-(tert-Butoxycarbonyl)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl)-3-cyclopropylpropanoic acid](/img/structure/B14774646.png)
![1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone](/img/structure/B14774650.png)
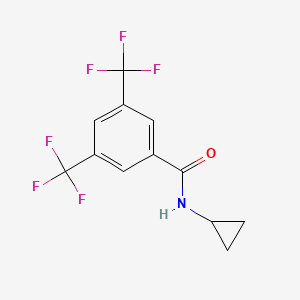
![Ethyl (2Z)-2-chloro-2-[2-(4-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B14774659.png)
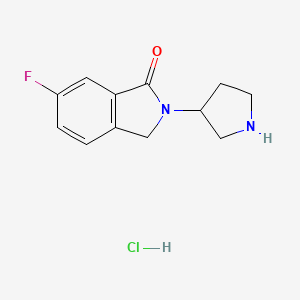
![tert-butyl (3aS,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14774667.png)
![2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14774670.png)
